Formation and spectroscopic characterization of the dioxygen adduct of a heme–Cu complex possessing a cross-linked tyrosine–histidine mimic: modeling the active site of cytochrome c oxidase†

Chemical Communications Pub Date: 2003-11-24 DOI: 10.1039/B311538K

Abstract

A binucleating porphyrin with covalently appended copper chelates having a cross-linked imidazole–phenol group as the novel active site model of cytochrome c oxidase has been prepared, and the dioxygen adduct of its iron(II)–copper(I) complex was spectroscopically characterized.

Graphical abstract: Formation and spectroscopic characterization of the dioxygen adduct of a heme–Cu complex possessing a cross-linked tyrosine–histidine mimic: modeling the active site of cytochrome c oxidase
Formation and spectroscopic characterization of the dioxygen adduct of a heme–Cu complex possessing a cross-linked tyrosine–histidine mimic: modeling the active site of cytochrome c oxidase†
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